N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide
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Overview
Description
“N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide” is a complex organic compound. It contains several functional groups including a cyano group (-CN), a sulfanyl group (-SH), an acetamide group (CH3CONH2), and methoxy group (-OCH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, the functional groups present suggest that it could participate in a variety of chemical reactions. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, or it could participate in addition reactions with compounds containing a multiple bond .Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-23-12-3-2-4-13(8-12)24-10-17(22)21-16(9-20)14-6-5-11(18)7-15(14)19/h2-8,16H,10H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILFTVWXYMBTPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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